molecular formula C18H19BrN2O4S B3651758 2-(4-bromophenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide

2-(4-bromophenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide

Cat. No.: B3651758
M. Wt: 439.3 g/mol
InChI Key: FKXYAYSRRDYOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bromophenyl group and a morpholine-4-sulfonyl group attached to an acetamide backbone, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions would depend on the interest in this compound. If it shows promising biological activity, it could be further studied for potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenyl and morpholine-4-sulfonyl intermediates. The key steps include:

    Sulfonylation: The attachment of a sulfonyl group to the morpholine ring.

    Acetylation: The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to remove the bromine atom or modify the sulfonyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

2-(4-bromophenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromophenylsulfonyl)morpholine
  • 4-[(4-Bromophenyl)sulfonyl]morpholine
  • 4-((2-Bromophenyl)sulfonyl)morpholine

Uniqueness

2-(4-bromophenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and morpholine-4-sulfonyl groups allows for versatile interactions and applications that may not be achievable with similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c19-15-3-1-14(2-4-15)13-18(22)20-16-5-7-17(8-6-16)26(23,24)21-9-11-25-12-10-21/h1-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXYAYSRRDYOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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